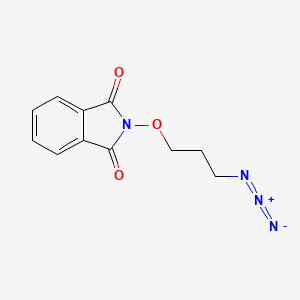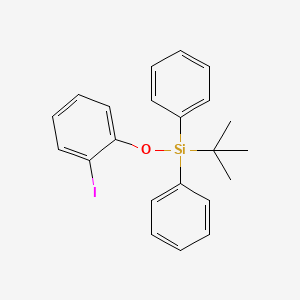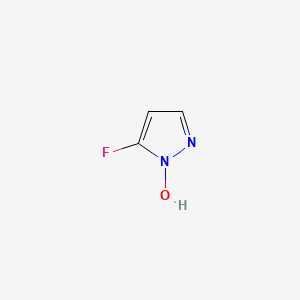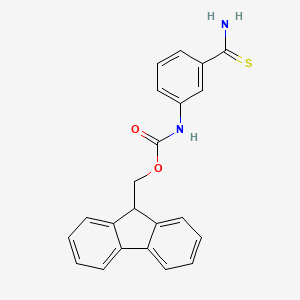
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes an azide group and an isoindole dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-(3-azidopropoxy)benzaldehyde with triphenylphosphine in diethyl ether. This reaction is followed by sequestration of the products with nickel(II) thiocyanate and subsequent liberation from the complex with aqueous ammonia . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including nucleophilic transformations and cycloaddition reactions. The azide group is particularly reactive and can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine, nickel(II) thiocyanate, and copper catalysts. The reactions are typically carried out in solvents like diethyl ether and under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound include various macrocyclic compounds and triazole derivatives.
Applications De Recherche Scientifique
2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione involves its reactivity with various nucleophiles and electrophiles. The azide group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper, which facilitates the formation of the triazole ring through a cycloaddition mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Azidopropoxy)benzaldehyde: A precursor in the synthesis of 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione.
1,2,3-Triazole Derivatives: Compounds that share the triazole ring structure formed through click chemistry reactions.
Macrocyclic Compounds: Similar in structure and reactivity, these compounds are formed through cycloaddition reactions involving azides.
Uniqueness
This compound is unique due to its combination of an azide group and an isoindole dione moiety. This structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications. Its ability to undergo click chemistry reactions efficiently sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-(3-azidopropoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-14-13-6-3-7-18-15-10(16)8-4-1-2-5-9(8)11(15)17/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWPDLFPRNWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727544 |
Source


|
| Record name | 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917886-09-0 |
Source


|
| Record name | 2-(3-Azidopropoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1E)-1-(Dimethylamino)ethylidene]cyclopropanecarboxamide](/img/structure/B12629540.png)
![2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane](/img/structure/B12629544.png)
![2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12629547.png)
![(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)
![4-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]aniline](/img/structure/B12629551.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B12629562.png)
![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)

![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)
![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)


